2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S2 and its molecular weight is 487.98. The purity is usually 95%.
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Biological Activity
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide, also known by its CAS number 897621-54-4, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a thiazole ring, urea linkage, and an acetamide functional group, which contribute to its unique chemical properties and biological efficacy.
Chemical Structure
The molecular formula of this compound is C21H18ClN5O3S2, with a molecular weight of 488.0 g/mol. The structure includes:
- A thiazole ring which is known for its role in various biological activities.
- A chlorophenyl group that may enhance the compound's reactivity and interaction with biological targets.
- An ethoxybenzo[d]thiazole moiety , potentially contributing to its pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of thiazole and urea compounds exhibit a broad spectrum of biological activities, including:
- Antimicrobial : Compounds containing thiazole rings have shown significant antibacterial and antifungal properties.
- Anticancer : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : Compounds similar to this structure have been reported to exhibit anti-inflammatory effects.
Antimicrobial Activity
A study on related thiazole derivatives indicated strong antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL, suggesting high efficacy against tested organisms .
Anticancer Activity
In vitro studies have shown that compounds with similar structural features can selectively inhibit tumor cell proliferation. For instance, compounds derived from benzothiazoles exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The EC50 values for some derivatives ranged from 28 ng/mL to 290 ng/mL against different cancer cell lines .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : The thiazole and urea components may interact with specific enzymes or receptors, inhibiting their activity.
- Cell Cycle Disruption : Some derivatives have been shown to interfere with the cell cycle in cancer cells, leading to apoptosis.
Case Studies and Experimental Data
Study | Compound Tested | Biological Activity | EC50/MIC Values |
---|---|---|---|
Study A | Thiazole Derivative | Antibacterial | MIC = 50 μg/mL |
Study B | Benzothiazole | Anticancer | EC50 = 28 ng/mL |
Study C | Urea Derivative | Anti-inflammatory | EC50 = 32 ng/mL |
Cytotoxicity Testing
In a detailed cytotoxicity assessment, derivatives similar to this compound were evaluated against several human cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results showed promising antiproliferative activity with varying degrees of efficacy .
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S2/c1-2-30-15-6-7-16-17(10-15)32-21(25-16)26-18(28)9-14-11-31-20(24-14)27-19(29)23-13-5-3-4-12(22)8-13/h3-8,10-11H,2,9H2,1H3,(H,25,26,28)(H2,23,24,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXSODHWHXMCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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